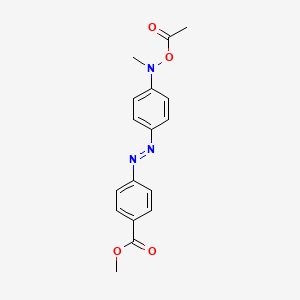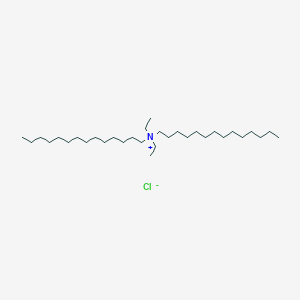
N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as a cationic surfactant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Common reagents used in this synthesis include diethylamine and tetradecyl chloride, which react in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through various techniques such as crystallization and filtration to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield the corresponding hydroxide salt.
Aplicaciones Científicas De Investigación
N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: The compound is employed in cell culture and molecular biology experiments to enhance the permeability of cell membranes.
Industry: The compound is used in the formulation of detergents, disinfectants, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride involves its interaction with cell membranes and other biological structures. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to increased permeability. This property is particularly useful in applications such as drug delivery and antimicrobial formulations.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N-tetradecyltetradecan-1-aminium chloride
- N,N-Diethyl-N-hexadecyltetradecan-1-aminium chloride
- N,N-Dimethyl-N-hexadecyltetradecan-1-aminium chloride
Uniqueness
N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride is unique due to its specific alkyl chain length and diethyl substitution, which confer distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications.
Propiedades
Número CAS |
51277-92-0 |
|---|---|
Fórmula molecular |
C32H68ClN |
Peso molecular |
502.3 g/mol |
Nombre IUPAC |
diethyl-di(tetradecyl)azanium;chloride |
InChI |
InChI=1S/C32H68N.ClH/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33(7-3,8-4)32-30-28-26-24-22-20-18-16-14-12-10-6-2;/h5-32H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
TUNCWQIQJVUWGW-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC[N+](CC)(CC)CCCCCCCCCCCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
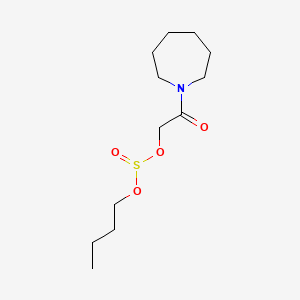
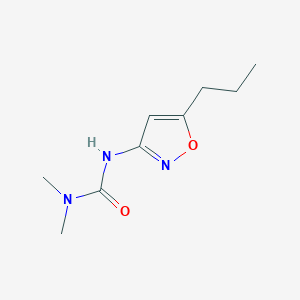


![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)

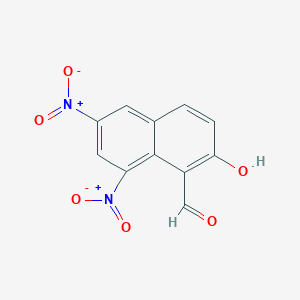
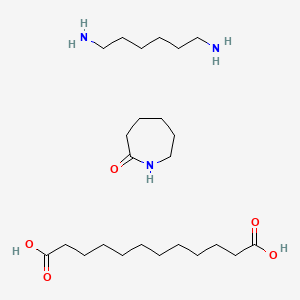
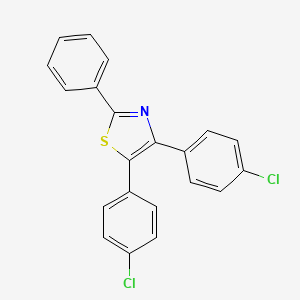
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)
![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
